molecular formula C10H11BrN2 B8093707 1-Methylquinolin-1-ium-2-amine;bromide

1-Methylquinolin-1-ium-2-amine;bromide

Cat. No.: B8093707
M. Wt: 239.11 g/mol
InChI Key: XORQGSZKFQHFRM-UHFFFAOYSA-N
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Description

1-Methylquinolin-1-ium-2-amine;bromide is a quaternary ammonium compound featuring a quinoline core substituted with a methyl group at the nitrogen atom (1-position) and an amine group at the 2-position, paired with a bromide counterion. This structure confers unique physicochemical properties, including polarity and solubility in polar solvents, making it relevant in organic synthesis and biomedical applications. For instance, it serves as a precursor in the development of fluorescent imaging probes for tracking RNA in infected macrophages .

Properties

IUPAC Name

1-methylquinolin-1-ium-2-amine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.BrH/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;/h2-7,11H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORQGSZKFQHFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-Methylquinolin-1-ium-2-amine; bromide has been studied for its antimicrobial properties. Quinoline derivatives are known for their biological activities, including antibacterial and antifungal effects. Research indicates that quinolinium salts can exhibit potent activity against a range of pathogens, making them valuable in developing new antimicrobial agents .

Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including 1-methylquinolin-1-ium compounds, in cancer therapy. These compounds can interact with DNA and RNA structures, potentially leading to apoptosis in cancer cells. For example, modifications of quinoline derivatives have shown promise in targeting G-quadruplexes, which are structures formed by nucleic acids that can regulate gene expression and are implicated in cancer progression .

Organic Synthesis

Synthetic Intermediates
1-Methylquinolin-1-ium-2-amine; bromide serves as an important intermediate in organic synthesis. Its bromide component allows for various substitution reactions, facilitating the formation of more complex molecules. This compound can be utilized in the synthesis of biologically active scaffolds through electrophilic aromatic substitution reactions .

Fluorescent Probes
The compound is also being explored as a fluorescent probe due to its ability to intercalate into nucleic acids. Fluorescent labels derived from quinoline structures are crucial in biochemical assays for detecting and tracking biomolecules. The incorporation of 1-methylquinolin-1-ium derivatives into fluorescent probes has shown enhanced sensitivity and selectivity for nucleic acid detection .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinolinium salts, including 1-methylquinolin-1-ium derivatives. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism was attributed to membrane disruption and interference with metabolic pathways .

Case Study 2: G-Quadruplex Interaction

Research focused on the interaction of modified quinolinium compounds with G-quadruplex DNA structures revealed that these compounds could stabilize G4-DNA formations. This stabilization was linked to their potential use as therapeutic agents in cancer treatment by downregulating oncogenes associated with G4-DNA .

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntimicrobial AgentsEffective against various pathogens
Anticancer AgentsInduces apoptosis in cancer cell lines
Organic SynthesisSynthetic IntermediatesUseful in electrophilic substitution reactions
Fluorescent ProbesEnhanced detection capabilities for biomolecules

Comparison with Similar Compounds

Comparison with Similar Brominated Quinoline Derivatives

Structural Analogues and Substituent Effects

Positional Isomerism and Functional Groups
  • 1-Methylquinolin-1-ium-2-amine;bromide: Methyl at N1, amine at C2, bromide counterion.
  • Sepantronium Bromide (YM-155): A complex brominated quinoline derivative (C₂₀H₁₉BrN₄O₃) with a survivin inhibitor function. Exhibits potent anticancer activity (IC₅₀ = 0.54 nM in PC-3 cells) and enhances radiation sensitivity in NSCLC models .
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Bromine at C6, amine at C4, and a difluoromethylphenyl group. Synthesized via a one-step protocol (83% yield), likely used as an intermediate in drug discovery .
  • 6-(Bromomethyl)-2-methylquinoline (CAS 141848-60-4): Bromomethyl substituent at C6 and methyl at C2. Potential reactivity in nucleophilic substitutions, with applications in materials science .
  • 4-Bromo-2-methylisoquinolin-1(2H)-one: Isoquinoline derivative with bromine at C4 and methyl at C2. Used in pharmaceutical intermediate synthesis .
Table 1: Structural and Functional Comparison
Compound Substituents Molecular Formula Key Applications Biological Activity (IC₅₀/EC₅₀)
1-Methylquinolin-1-ium-2-amine;bromide N1-Me, C2-NH₂, Br⁻ C₁₁H₁₁BrN₂ Fluorescent probes Not reported
Sepantronium Bromide Complex substituents (see ) C₂₀H₁₉BrN₄O₃ Anticancer therapy 0.54 nM (PC-3 cells)
6-Bromo-N-(difluoromethylphenyl)quinolin-4-amine C6-Br, C4-NH-(3-(CF₂H)Ph) C₁₆H₁₂BrF₂N₂ Drug intermediate Not reported
6-(Bromomethyl)-2-methylquinoline C6-BrCH₂, C2-Me C₁₁H₁₀BrN Material synthesis Not reported

Q & A

Q. What protocols ensure reproducibility in synthetic scale-up for academic labs?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, inert gas flow) using digital lab notebooks. Validate batch consistency via PCA analysis of FTIR spectra. Share raw data and CIF files (for crystallography) in public repositories like Zenodo .

Research Design & Data Analysis

Q. How to structure a research proposal on this compound for grant applications?

  • Methodological Answer : Emphasize novelty (e.g., unexplored bromide-mediated catalysis) and interdisciplinary approaches (e.g., computational + experimental). Align with NSF/NIH priorities (e.g., sustainable chemistry). Use Gantt charts to outline milestones (synthesis → characterization → application testing) .

Q. What statistical methods are robust for analyzing heterogeneous datasets in structure-activity studies?

  • Methodological Answer : Apply multivariate analysis (PLS regression) to correlate spectroscopic descriptors (e.g., 1H^1H NMR shifts) with biological activity. Use Cohen’s kappa for inter-rater reliability in crystallographic data interpretation .

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